molecular formula C15H11F2NO3 B2982507 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid CAS No. 811841-63-1

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid

Cat. No.: B2982507
CAS No.: 811841-63-1
M. Wt: 291.254
InChI Key: LJLOFJJFWQBSKL-UHFFFAOYSA-N
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Description

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid (CAS Number: 811841-63-1 ) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C 15 H 11 F 2 NO 3 and a molecular weight of 291.25 g/mol , features a distinct molecular structure that includes an acetic acid chain linked to a benzophenone core, which is further substituted with a 2,4-difluorophenyl carbamoyl group . As a building block in medicinal chemistry, this compound is a valuable precursor for the synthesis of more complex molecules. Its structure suggests potential application in the development of enzyme inhibitors or receptor ligands, particularly where the difluorophenyl group can be utilized to modulate electronic properties, lipophilicity, and metabolic stability. Researchers can employ this compound in constructing heterocyclic systems or as a key intermediate in pharmaceutical research . Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

2-[2-[(2,4-difluorophenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOFJJFWQBSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 2,4-difluoroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Substituted Biphenylacetic Acid Derivatives

The following table compares the target compound with structurally similar biphenylacetic acid derivatives:

Compound Name Substituents CAS Number Molecular Weight Key Features Reference
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid 2,4-difluorophenylcarbamoyl, acetic acid Not provided ~317.26* Fluorine enhances lipophilicity
[1,1'-Biphenyl]-3-acetic acid, 2',4'-difluoro- 2',4'-difluoro, acetic acid 866108-79-4 268.23 Fluorine at biphenyl positions
2-(2-Chlorophenyl)acetic acid 2-chloro, acetic acid Not provided 170.59 Chlorine increases polarity
2-(4-Carbamoylphenoxy)acetic acid 4-carbamoylphenoxy, acetic acid 29936-86-5 195.17 Carbamoyl group for H-bonding

*Calculated based on molecular formula C₁₅H₁₁F₂NO₃.

Key Observations :

  • Halogen Effects : Fluorinated analogs (e.g., 2',4'-difluoro derivative) exhibit higher metabolic stability compared to chlorinated counterparts (e.g., 2-(2-chlorophenyl)acetic acid) due to fluorine’s electronegativity and small size .
  • Carbamoyl vs.

Carbamoyl and Amide-Linked Analogs

Compounds with carbamoyl or amide functional groups share similarities in their ability to participate in hydrogen bonding:

Compound Name Structure CAS Number Molecular Weight Biological Relevance Reference
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid 4-bromophenylcarbamoyl, amino acetic acid 3744-13-6 273.09 Potential enzyme inhibition
2-[(2,4-Difluorophenyl)formamido]acetic acid 2,4-difluorophenylformamido, acetic acid 918157-04-7 215.15 Antifungal/antibacterial leads

Comparison :

  • Bromine vs. Fluorine : The brominated analog (3744-13-6) has a higher molecular weight and may exhibit distinct electronic effects compared to fluorinated compounds, impacting binding kinetics .
  • Formamido vs. Carbamoyl: The formamido group in 918157-04-7 lacks the NH moiety of carbamoyl, reducing its hydrogen-bond donor capacity .

Halogen-Substituted Phenylacetic Acids

Halogen substituents significantly influence physicochemical properties:

Compound Name Substituents logP* Solubility (mg/mL)* Applications Reference
2-(2,4-Difluorophenyl)acetic acid 2,4-difluoro 1.8 12.5 Pharmaceutical intermediates
3-(Trifluoromethyl)phenylacetic acid 3-CF₃ 2.5 8.2 Agrochemical synthesis
2-(2-Chlorophenyl)acetic acid 2-Cl 1.4 15.0 NSAID precursor

*Representative values based on similar structures.

Key Findings :

  • Lipophilicity : Trifluoromethyl groups (logP ~2.5) increase hydrophobicity more than fluorine (logP ~1.8) or chlorine (logP ~1.4) .

Biological Activity

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid (CAS No. 811841-63-1) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁F₂N₃O₃
  • Molecular Weight : 291.25 g/mol

The compound features a difluorophenyl group attached to a carbamoyl phenyl moiety, which is linked to an acetic acid functional group. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

The biological activity of 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid has been investigated in various studies, revealing several potential therapeutic applications:

Antibacterial Activity

Research indicates that compounds similar to phenylacetic acid exhibit significant antibacterial properties. For example, phenylacetic acid (PAA), a related compound, has shown promising antibacterial effects against Agrobacterium tumefaciens with an IC₅₀ of 0.8038 mg/mL. The mechanism involves disruption of cell membrane integrity and inhibition of protein synthesis .

CompoundTarget PathogenIC₅₀ (mg/mL)Mechanism of Action
PAAA. tumefaciens T-370.8038Disruption of cell membrane, inhibition of protein synthesis

Case Studies and Research Findings

  • Study on Antibacterial Mechanisms :
    • A study highlighted the effectiveness of phenylacetic acid in controlling A. tumefaciens, demonstrating its potential as a biocontrol agent in agriculture . The study observed significant alterations in cellular metabolism and structural integrity post-treatment.
  • Therapeutic Applications :
    • Research into related compounds suggests that derivatives of phenylacetic acid can serve as anti-inflammatory agents by inhibiting key inflammatory mediators . This opens avenues for exploring 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid in chronic inflammatory conditions.
  • Pharmacological Studies :
    • Ongoing pharmacological evaluations are assessing the efficacy and safety profiles of this compound in various disease models, particularly focusing on its role in modulating immune responses and bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the carbamoyl group into the phenylacetic acid backbone?

  • Methodological Answer : The carbamoyl group can be introduced via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, tert-butyl (2-(2,4-difluorophenyl)acetoxy)carbamate was synthesized by coupling 2-(2,4-difluorophenyl)acetic acid with tert-butyl hydroxycarbamate using DCC in a 1:1 molar ratio, yielding 89% product after silica gel chromatography (EtOAc/hexane) . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like N-acylurea.

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural validation?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are critical for refining small-molecule crystal structures, particularly for resolving hydrogen-bonding networks and fluorine positional disorder. ORTEP-3 provides graphical visualization of thermal ellipsoids, essential for interpreting anisotropic displacement parameters. For accurate refinement, high-resolution data (≤1.0 Å) and twinning analysis are recommended .

Q. What analytical techniques are suitable for purity assessment and impurity profiling?

  • Methodological Answer : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. For fluorinated analogs, ¹⁹F NMR (470 MHz, DMSO-d₆) resolves regioisomeric impurities. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+Na]⁺) with ≤2 ppm deviation .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and reactivity in this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices. The 2,4-difluorophenyl group induces electron-withdrawing effects, polarizing the carbamoyl bond. Compare with analogs (e.g., 4-fluorophenylacetic acid) to quantify Hammett σ values .

Q. What strategies address low yields in regioselective functionalization of the phenyl ring?

  • Methodological Answer : Employ directed ortho-metalation (DoM) using TMPMgCl·LiCl to install substituents at the 2-position. For example, lithiation of 2,4-difluorophenyl precursors followed by quenching with CO₂ generates carboxylic acid intermediates. Validate regiochemistry via NOESY NMR .

Q. How can computational models predict biological activity based on auxin-like structural motifs?

  • Methodological Answer : Molecular docking (AutoDock Vina) against auxin-binding proteins (e.g., TIR1 receptor) identifies key interactions: the carboxylic acid group binds Arg403, while fluorine atoms enhance hydrophobic contacts. Compare binding affinities with 2,4-D (2,4-dichlorophenoxyacetic acid) to infer herbicidal potential .

Q. What experimental approaches resolve contradictions in reported solubility data?

  • Methodological Answer : Conduct phase-solubility studies in buffered solutions (pH 1.2–7.4) at 25°C. Use shake-flask method with UV quantification. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Cross-validate with PXRD to detect polymorphic changes .

Q. How does chirality at the acetic acid moiety affect biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase). Test in vitro bioactivity (e.g., Arabidopsis root elongation assays) to correlate (R)- vs. (S)-configurations with auxin-like growth inhibition .

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